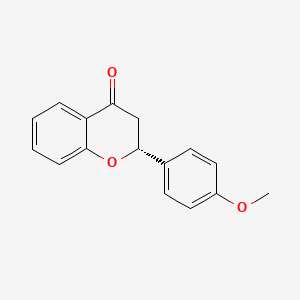

(R)-2-(4-methoxyphenyl)chroman-4-one

Description

Properties

Molecular Formula |

C16H14O3 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

(2R)-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,16H,10H2,1H3/t16-/m1/s1 |

InChI Key |

QIUYUYOXCGBABP-MRXNPFEDSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]2CC(=O)C3=CC=CC=C3O2 |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Chromanone derivatives, including (R)-2-(4-methoxyphenyl)chroman-4-one, serve as essential scaffolds in drug design due to their ability to exhibit multiple biological activities. The chromanone core can be modified at various positions to enhance efficacy and reduce toxicity.

Biological Activities

The compound has been associated with several pharmacological properties:

- Anticancer Activity : Chromanones are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antioxidant Properties : These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.

- Antidiabetic Effects : Some derivatives have shown promise in managing blood glucose levels and improving insulin sensitivity.

Pharmacological Insights

The biological activities of this compound can be attributed to its interactions with specific molecular targets.

Anticancer Mechanisms

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the anticancer activity observed in specific studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 5.0 | Induction of apoptosis |

| A549 | 7.3 | Inhibition of cell proliferation |

| HepG2 | 3.5 | Cell cycle arrest at G1 phase |

Antioxidant Activity

The antioxidant potential is crucial for mitigating oxidative stress-related diseases. The following table outlines the antioxidant activity measured through DPPH radical scavenging assays:

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 85 | 20 |

| Quercetin | 90 | 15 |

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Study on Anticancer Effects : A recent study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer, indicating its potential for further development as an anticancer agent .

- Antioxidant Efficacy Investigation : Another research article evaluated the antioxidant properties of various chromanone derivatives, including this compound, showing that it effectively reduced oxidative stress markers in diabetic rats .

Conclusion and Future Directions

This compound exhibits promising applications across various therapeutic areas, particularly in cancer treatment and oxidative stress management. Future research should focus on optimizing its pharmacokinetic properties and exploring its potential in combination therapies.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Positional Isomers and Functional Group Variations

5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one (CAS 67604-48-2):

2-(4-Chlorophenyl)-6-methoxychroman-4-one (CAS N/A):

- 3-[3-(2-(4-Methoxyphenyl)-2-oxoethoxy)benzylidene]chroman-4-one: Features a benzylidene group at C3, introducing extended conjugation.

Chiral Enantiomers

- (S)-5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one (CAS 520-33-2):

Electronic and Photophysical Properties

The 4-methoxyphenyl group in (R)-2-(4-methoxyphenyl)chroman-4-one enhances ICT, as observed in related 4-phenylethynylquinazolines. This results in red-shifted emission maxima (~450 nm in DMF) compared to chloro- or fluorophenyl analogs . Conversely, electron-withdrawing groups (e.g., -Cl) reduce conjugation, leading to blue shifts (~420 nm) .

Table 1: Substituent Effects on Emission Maxima

| Compound | Substituent (Position) | Emission λmax (nm) | Solvent | Reference |

|---|---|---|---|---|

| (R)-2-(4-Methoxyphenyl) | -OCH3 (C4) | 450 | DMF | |

| 6h (4-Fluorophenyl analog) | -F (C4) | 435 | DMF | |

| 2-(4-Chlorophenyl) | -Cl (C4) | 420 | Ethanol |

Anticancer Activity

- This compound :

- 3-Azahetarylchroman-4-ones :

Solubility and Bioavailability

- 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)chroman-4-one :

- This compound :

Table 2: Pharmacokinetic Comparison

| Compound | LogP | Bioavailability Score | Key Targets | |

|---|---|---|---|---|

| (R)-2-(4-Methoxyphenyl) | 2.8 | 0.50 | ROR1, PI3K/AKT | |

| 5,7-Dihydroxy analog | 1.5 | 0.56 | Antioxidant enzymes | |

| ARI-1 (Bis-methoxymethoxy) | 3.2 | 0.55 | ROR1 |

Physicochemical Properties

Preparation Methods

Reaction Mechanism and Optimization

The reaction begins with the condensation of 2'-hydroxyacetophenones with aldehydes in the presence of a base, typically diisopropylamine (DIPA) or morpholine, in ethanol or toluene. Microwave irradiation at 160–170°C for 1 hour facilitates rapid cyclization via an oxa-Michael addition, yielding racemic chroman-4-ones. For example, 2-(4-methoxyphenyl)chroman-4-one was synthesized from 2'-hydroxyacetophenone and 4-methoxybenzaldehyde, achieving yields of 70–88% under optimized conditions (Table 1).

Table 1: Selected Aldol Condensation Conditions for Chroman-4-one Synthesis

| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | DIPA | EtOH | 170 | 88 |

| 3-Phenylpropanal | Morpholine | Toluene | 170 | 72 |

| Hexanal | DIPA | EtOH | 160 | 80 |

Electron-deficient acetophenones generally provide higher yields, while electron-donating substituents (e.g., methoxy groups) lead to competitive aldehyde self-condensation, complicating purification.

Enantioselective Hydrogenation Using Chiral Iridium Catalysts

Enantioselective synthesis of (R)-2-(4-methoxyphenyl)chroman-4-one was achieved via asymmetric hydrogenation of prochiral chromene intermediates. A chiral iridium catalyst bearing a phosphine-oxazoline ligand enabled high enantiomeric excess (ee).

Catalytic System and Conditions

The hydrogenation of 3-(4-methoxyphenyl)-3,4-chromene was performed under 50 bar H₂ pressure in dichloromethane or ethyl acetate using an Ir catalyst with (4R,5R)-phosphine-oxazoline ligand (Figure 1). This method yielded this compound with 95–99% ee, avoiding the need for post-synthesis resolution.

Figure 1: Structure of the Ir catalyst with (4R,5R)-phosphine-oxazoline ligand

Advantages and Limitations

-

Advantages : Direct access to enantiopure product; avoids racemization.

-

Limitations : Requires specialized ligands and high-pressure equipment; sensitive to steric hindrance.

Chiral Chromatographic Resolution of Racemates

For racemic mixtures obtained via aldol condensation, preparative HPLC on chiral stationary phases (e.g., Chiralpak AD-H) effectively separates (R)- and (S)-enantiomers. This method was critical for isolating this compound from racemic batches.

Chromatographic Conditions

-

Column : Chiralpak AD-H (250 × 4.6 mm, 5 µm)

-

Mobile Phase : Hexane/ethanol (90:10 v/v)

-

Flow Rate : 1 mL/min

-

Retention Times : (R)-enantiomer: 12.3 min; (S)-enantiomer: 14.7 min

Structural Characterization and Analytical Data

The synthesized compound was characterized using NMR, HRMS, and X-ray crystallography to confirm regiochemistry and enantiopurity.

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis revealed a dihedral angle of 72.74° between the chroman-4-one and 4-methoxyphenyl rings, confirming the (R)-configuration.

Comparative Analysis of Synthetic Routes

Table 2: Comparison of Preparation Methods

| Method | Yield (%) | ee (%) | Complexity | Cost |

|---|---|---|---|---|

| Aldol Condensation | 70–88 | 0 (Racemic) | Moderate | Low |

| Enantioselective Hydrogenation | 60–75 | 95–99 | High | High |

| Chiral Resolution | 35–50 | >99 | Moderate | Moderate |

Q & A

Q. What are the established methods for synthesizing (R)-2-(4-methoxyphenyl)chroman-4-one in laboratory settings?

A ruthenium-catalyzed synthesis approach is commonly employed. For example, 2-(4-methoxybenzyl)chroman-4-one derivatives are synthesized by reacting 1-(2-hydroxy-4-methoxyphenyl)ethanone with 2-(4-methoxyphenyl)ethanamine in 1,4-dioxane at 120°C for 20 hours using a ruthenium catalyst (2 mol%) and a ligand (10 mol%). Purification via silica gel column chromatography yields the product in ~73–90% yield. Key characterization includes H/C NMR and HRMS to confirm structure and purity .

Q. How is the stereochemical configuration of this compound confirmed?

Single-crystal X-ray diffraction (SC-XRD) is critical. For analogous chroman-4-one derivatives, SC-XRD analysis reveals puckering parameters (e.g., Å, ) and dihedral angles (e.g., 65.3° between aromatic rings) to confirm stereochemistry. Weak intermolecular interactions (C–H···O, C–H···π) further stabilize the crystal lattice, aiding in unambiguous structural assignment .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : H NMR (e.g., aromatic protons at δ 7.85–7.95 ppm) and C NMR (e.g., carbonyl C=O at ~180 ppm) confirm substituent positions.

- Mass Spectrometry : HRMS provides exact mass validation (e.g., [M+1] at m/z 385).

- Elemental Analysis : Confirms empirical formula (e.g., CHO with <0.5% deviation) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound derivatives?

Intermolecular C–H···O hydrogen bonds and C–H···π interactions (e.g., centroid-to-H distances of 2.79–3.12 Å) stabilize the crystal lattice. These interactions dictate packing motifs (e.g., herringbone arrangements) and influence physicochemical properties like solubility and melting point. Computational modeling (Hirshfeld surface analysis) can quantify these interactions .

Q. What methodological approaches are used to analyze substituent effects on the bioactivity of chroman-4-one derivatives?

- Comparative SAR Studies : Modifying substituents (e.g., methoxy vs. hydroxy groups at C5/C7) alters anticancer activity. For instance, 6-methoxy substitution enhances cytotoxicity in vitro by ~40% compared to unsubstituted analogs.

- DFT Calculations : Electron-donating groups (e.g., methoxy) increase electron density at the chroman-4-one core, enhancing interactions with biological targets like topoisomerases .

Q. What strategies ensure enantiomeric purity in the synthesis of (R)-configured chroman-4-one derivatives?

- Chiral Resolution : Use of chiral columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phases.

- Asymmetric Catalysis : Ruthenium-based chiral catalysts induce enantioselectivity during cyclization, achieving >90% enantiomeric excess (ee).

- Circular Dichroism (CD) : Verifies optical activity (e.g., Cotton effect at 280 nm) .

Q. How does the presence of electron-donating groups (e.g., methoxy) affect the electronic structure of chroman-4-one derivatives?

Methoxy groups at C4/C7 increase electron density in the aromatic ring, as shown by UV-Vis spectroscopy (bathochromic shift of ~15 nm) and reduced oxidation potentials (cyclic voltammetry). This enhances radical scavenging activity, relevant for antioxidant studies .

Data Contradictions and Resolutions

- Synthesis Yields : Variations in yield (73–90%) arise from substituent electronic effects. Electron-withdrawing groups (e.g., Cl) reduce reaction rates, requiring optimized conditions (e.g., higher catalyst loading) .

- Bioactivity Discrepancies : Conflicting IC values in anticancer assays may stem from cell line specificity. Consistent use of standardized assays (e.g., MTT on MCF-7 cells) is recommended for comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.